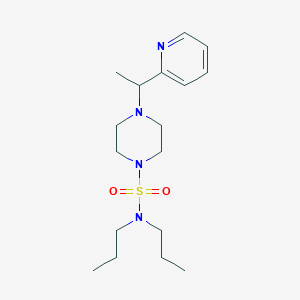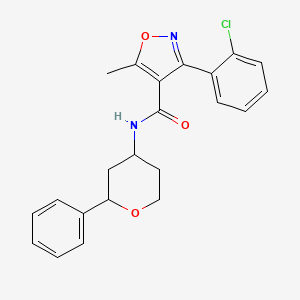![molecular formula C13H19NO4 B6969445 2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone](/img/structure/B6969445.png)
2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone is a complex organic compound that features a furan ring and a morpholine ring. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone typically involves the reaction of furan derivatives with morpholine derivatives under controlled conditions. One common method involves the use of a furan-3-carboxaldehyde and 3-(2-methoxyethyl)morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can help identify the best catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Halogenated or nitrated furans
Scientific Research Applications
2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-3-yl)-1-[3-(2-hydroxyethyl)morpholin-4-yl]ethanone
- 2-(Furan-3-yl)-1-[3-(2-ethoxyethyl)morpholin-4-yl]ethanone
- 2-(Furan-3-yl)-1-[3-(2-methylpropyl)morpholin-4-yl]ethanone
Uniqueness
2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-(furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-16-5-3-12-10-18-7-4-14(12)13(15)8-11-2-6-17-9-11/h2,6,9,12H,3-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNHQGMXRWTWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1C(=O)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-Methyl-4-[1-(1-methylpyrazol-4-yl)-2-oxopiperidin-3-yl]-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B6969363.png)


![3-Cyclopropyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole](/img/structure/B6969386.png)
![2-Ethyl-5-[1-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B6969392.png)
![N,1-dimethyl-N-[2-methyl-2-(4-methylphenyl)propyl]imidazole-4-sulfonamide](/img/structure/B6969399.png)
![1-[1-(2-Fluorophenyl)piperidin-3-yl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6969404.png)
![N-methyl-6-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B6969419.png)
![(5-Fluoropyridin-3-yl)-[3-(2-methoxyethyl)morpholin-4-yl]methanone](/img/structure/B6969453.png)
![[3-(2-Methoxyethyl)morpholin-4-yl]-pyrimidin-5-ylmethanone](/img/structure/B6969454.png)
![1-[3-(2-Methoxyethyl)morpholin-4-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B6969471.png)
![N-[1-(2-chloro-6-cyanophenyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B6969474.png)

![N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B6969493.png)
